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Introduction

L-365,260, chemically known as (3R)-3-(N'-3-methylphenyl)ureido)-1,3-dihydro-5-phenyl-2H-
1,4-benzodiazepin-2-one, is a potent and selective non-peptide antagonist of the
cholecystokinin receptor 2 (CCK2), also known as the gastrin receptor.[1][2][3][4] Its discovery
marked a significant advancement in the study of the physiological roles of gastrin and CCK in
both the gastrointestinal system and the central nervous system. This technical guide provides
an in-depth overview of the discovery, synthesis, and key experimental protocols related to L-
365,260.

Discovery and Biological Activity

L-365,260 was identified as a highly selective antagonist for the CCK2 receptor, exhibiting
significantly greater affinity for the CCK2 receptor over the CCK1 receptor.[2][4] This selectivity
has made it a valuable pharmacological tool for differentiating the functions of the two major
cholecystokinin receptor subtypes.

Mechanism of Action

L-365,260 acts as a competitive antagonist at the CCK2 receptor.[3] By binding to this receptor,
it blocks the physiological effects of its endogenous ligands, gastrin and cholecystokinin. In the
stomach, this antagonism leads to the inhibition of gastrin-stimulated gastric acid secretion.[1]
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[5] In the central nervous system, where CCK2 receptors are also prevalent, L-365,260 has
been shown to modulate various neurological processes.

Quantitative Data Summary

The biological activity of L-365,260 has been quantified in various in vitro and in vivo studies.
The following tables summarize key quantitative data for L-365,260 and related compounds.

Table 1: Receptor Binding Affinity of L-365,260

SpecieslTis o
Receptor Radioligand Parameter Value (nM) Reference
sue
CCK2 Guinea Pig ) )
] [*2°1]Gastrin Ki 1.9 [3]
(Gastrin) Stomach
) Guinea Pig [12°1]BH- )
CCK2 (Brain) ) Ki 2.0 [3]
Brain CCK8
CCK1 Guinea Pig [1251]BH- )
Ki >1000 [3]
(Pancreas) Pancreas CCKS8
CCK2 - - IC50 2 [4]
CCK1 - - IC50 280 [4]

Table 2: In Vivo Efficacy of L-365,260 on Gastrin-Stimulated Acid Secretion

) Route of
Species L . Parameter Value (mg/kg) Reference
Administration

Mouse Oral ED50 0.03 [3]
Rat Oral ED50 0.9 [3]
Guinea Pig Oral ED50 5.1 [3]
Rat (pylorus- ED50 (vs. basal

) Intravenous ) ) 12.6 [5]
ligated) acid secretion)
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Synthesis of L-365,260

The synthesis of L-365,260 involves the stereoselective preparation of a key intermediate,
(3R)-amino-1-methyl-5-phenyl-1,4-benzodiazepin-2-one, followed by the formation of the urea
linkage.

Synthetic Pathway
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Synthesis of (3R)-amino-1-methyl-5-phenyl-1,4-benzodiazepin-2-one

2-Amino-5-chlorobenzophenone

romoacetyl bromide

2-(Bromoacetamido)-5-chlorobenzophenone

mmonia

7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

Hydroxylamine,
then Raney Nickel

3-Amino-7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

Resolution (e.g., with camphorsulfonic acid)

(3R)- and (3S)-enantiomers

Separation

(3R)-amino-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

ethyl Iodide, K2CO3

(3R)-amino-1-methyl-5-phenyl-1,4-benzodiazepin-2-one

3-Methylphenylisocyanate,
THF

Urea Farmation

Y
L-365,260
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Prepare guinea pig

brain membranes

| [1251]BH-CCKS and L-365,260

Separate bound and

Incubate membranes with . .
»|  free radioligand

| Quantify radioactivity

Calculate Ki value

v

of bound ligand

(e.g., filtration)

Fast rats and
anesthetize

i

Perform pylorus ligation

'

Administer L-365,260

(e.g., orally or I'V)

'

Administer pentagastrin
(subcutaneously)

'

Collect gastric contents
after a set time

i

to determine acid output

Measure volume and titrate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Discovery and Synthesis of L-365,260: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673720#|-365260-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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